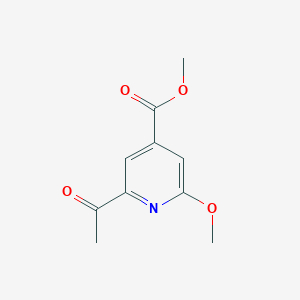
3-(Tert-butoxy)-4-chloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tert-butoxy)-4-chloropyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the six-membered ring. The tert-butoxy group and the chlorine atom attached to the pyridine ring make this compound unique and useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)-4-chloropyridine typically involves the introduction of the tert-butoxy group and the chlorine atom onto the pyridine ring. One common method is the reaction of 4-chloropyridine with tert-butyl alcohol in the presence of a strong acid catalyst. This reaction proceeds under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tert-butoxy)-4-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOt-Bu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed under hydrogenation conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Products include piperidine derivatives.
Applications De Recherche Scientifique
3-(Tert-butoxy)-4-chloropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 3-(Tert-butoxy)-4-chloropyridine involves its interaction with various molecular targets and pathways. The tert-butoxy group can undergo hydrolysis to form reactive intermediates that interact with biological molecules. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Tert-butoxy)-4-fluoropyridine: Similar structure but with a fluorine atom instead of chlorine.
3-(Tert-butoxy)-4-bromopyridine: Similar structure but with a bromine atom instead of chlorine.
3-(Tert-butoxy)-4-iodopyridine: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
3-(Tert-butoxy)-4-chloropyridine is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its fluorine, bromine, and iodine analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C9H12ClNO |
|---|---|
Poids moléculaire |
185.65 g/mol |
Nom IUPAC |
4-chloro-3-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C9H12ClNO/c1-9(2,3)12-8-6-11-5-4-7(8)10/h4-6H,1-3H3 |
Clé InChI |
SCSJPCCNWQKTSM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=CN=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


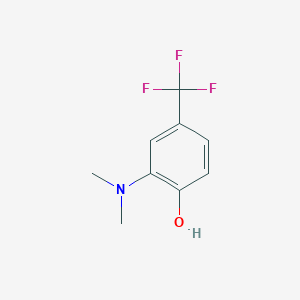
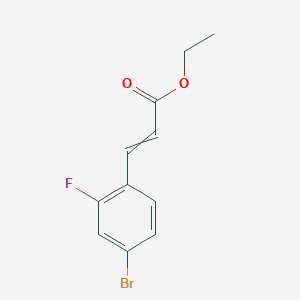
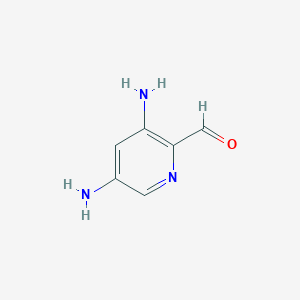

![Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14853255.png)

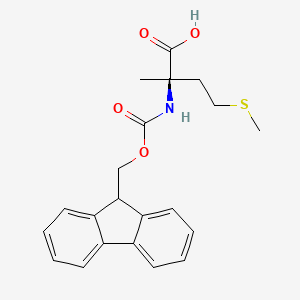

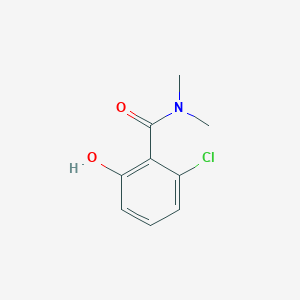
![2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)


